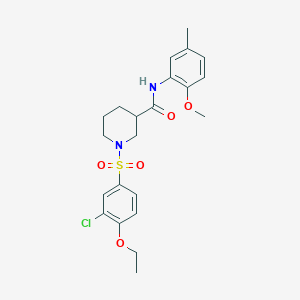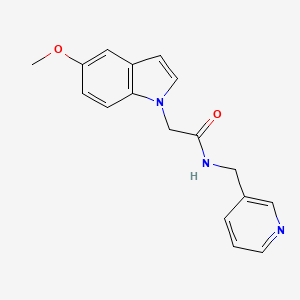![molecular formula C29H28N2O5 B11132345 1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11132345.png)
1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-methoxy-4-(pentyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-methoxy-4-(pentyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions . The final product is obtained through a series of steps including cyclization, oxidation, and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-[3-methoxy-4-(pentyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-[3-methoxy-4-(pentyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[3-methoxy-4-(pentyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione include other heterocyclic compounds with aromatic rings and functional groups. Examples include:
Uniqueness
What sets 1-[3-methoxy-4-(pentyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione apart is its specific combination of functional groups and ring structures, which may confer unique reactivity and biological activity
Properties
Molecular Formula |
C29H28N2O5 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
1-(3-methoxy-4-pentoxyphenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H28N2O5/c1-4-5-8-16-35-22-15-14-19(17-23(22)34-3)26-25-27(32)20-11-6-7-12-21(20)36-28(25)29(33)31(26)24-13-9-10-18(2)30-24/h6-7,9-15,17,26H,4-5,8,16H2,1-3H3 |
InChI Key |
HJXSGAXHQFLDEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC(=N4)C)OC5=CC=CC=C5C3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]carbonyl}-2-(3-methylbutyl)isoquinolin-1(2H)-one](/img/structure/B11132279.png)

![(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11132282.png)
![7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11132294.png)
![N-{2-[(1E,3E)-1-cyano-4-phenylbuta-1,3-dien-1-yl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide](/img/structure/B11132299.png)

![N-(2,4-dimethoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide](/img/structure/B11132310.png)
![4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11132318.png)
![3-(3,4-Dimethoxyphenyl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one](/img/structure/B11132322.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11132324.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11132335.png)
![2-[[2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile](/img/structure/B11132351.png)
![2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-(2-phenylethyl)-1H-benzimidazole](/img/structure/B11132352.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B11132357.png)
